![molecular formula C13H26O7Si B14115387 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)
4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one: is an organosilicon compound with the molecular formula C13H26O7Si . This compound is known for its unique chemical structure, which combines a dioxolane ring with a triethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and ability to form stable bonds with different substrates .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one typically involves the reaction of 3-(triethoxysilyl)propyl chloride with 1,3-dioxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the triethoxysilyl group, converting it into different silane derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alcohols are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Silane derivatives with reduced triethoxysilyl groups.
Substitution: Compounds with modified triethoxysilyl groups.
科学研究应用
Chemistry: 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of advanced materials, such as hybrid organic-inorganic membranes .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .
Medicine: The compound’s ability to form stable bonds with different substrates makes it useful in the development of medical devices and implants. It is also investigated for its potential in targeted drug delivery .
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion of coatings and adhesives to various substrates. It is also employed in the production of advanced composites and nanomaterials .
作用机制
The mechanism of action of 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one involves its ability to form covalent bonds with various substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanol groups, which then condense with hydroxyl groups on the substrate surface, forming stable Si-O-Si bonds. This mechanism is crucial for its applications in surface modification and adhesion enhancement .
相似化合物的比较
- 3-(Triethoxysilyl)propylsuccinicanhydride
- 3-(Trimethoxysilyl)propyl chloride
- 3-(Triethoxysilyl)propylamine
Comparison: 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one stands out due to its unique combination of a dioxolane ring and a triethoxysilyl group. This structure provides enhanced reactivity and versatility compared to other similar compounds. Its ability to form stable bonds with various substrates makes it particularly valuable in applications requiring strong adhesion and surface modification .
属性
分子式 |
C13H26O7Si |
|---|---|
分子量 |
322.43 g/mol |
IUPAC 名称 |
4-(3-triethoxysilylpropoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C13H26O7Si/c1-4-17-21(18-5-2,19-6-3)9-7-8-15-10-12-11-16-13(14)20-12/h12H,4-11H2,1-3H3 |
InChI 键 |
HSLQYFHPKMIRHF-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCOCC1COC(=O)O1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


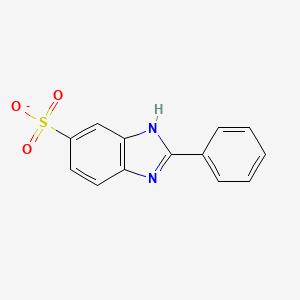
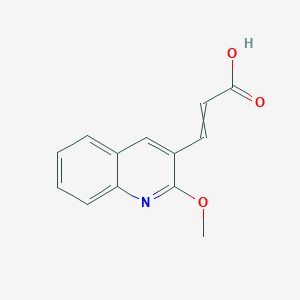

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
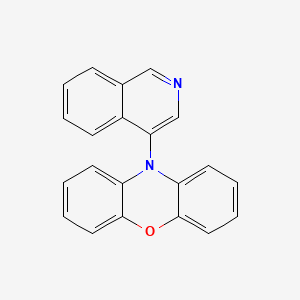
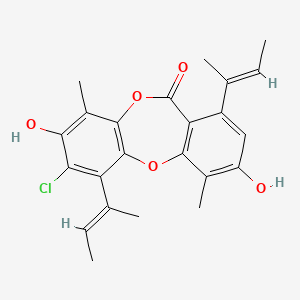

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
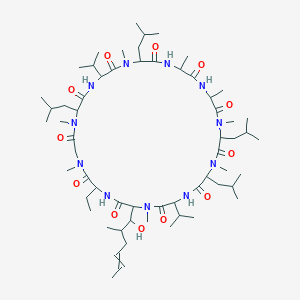

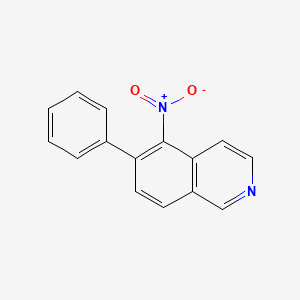

![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
